4-Ethyl-1H-pyrrole-2-carbaldehyde

Description

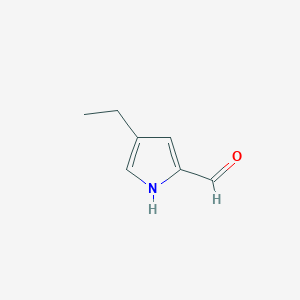

4-Ethyl-1H-pyrrole-2-carbaldehyde is a heterocyclic aromatic compound featuring a pyrrole core substituted with an ethyl group at the 4-position and an aldehyde functional group at the 2-position. Pyrrole derivatives are pivotal in organic synthesis, pharmaceuticals, and materials science due to their electron-rich aromatic systems and versatile reactivity.

Properties

Molecular Formula |

C7H9NO |

|---|---|

Molecular Weight |

123.15 g/mol |

IUPAC Name |

4-ethyl-1H-pyrrole-2-carbaldehyde |

InChI |

InChI=1S/C7H9NO/c1-2-6-3-7(5-9)8-4-6/h3-5,8H,2H2,1H3 |

InChI Key |

MDFRGUIAJMMLHO-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CNC(=C1)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Substituent Impact on Structural and Electronic Features

- Electron-withdrawing groups (e.g., iodo, acetyl) reduce electron density, favoring electrophilic reactions at the aldehyde group .

Reactivity and Functionalization Potential

Substituents dictate reactivity patterns:

- 4-Iodo derivatives serve as intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the iodine’s leaving-group ability .

- Ethynyl groups (e.g., 5-Ethynylpyrrole-2-carbaldehydes) enable click chemistry applications, such as Huisgen cycloadditions .

- Acetyl substituents may undergo condensation reactions, forming Schiff bases or heterocyclic frameworks .

Physicochemical Properties

Limited melting point (m.p.) and solubility data are available in the evidence. However:

Q & A

Q. What are the common synthetic routes for 4-Ethyl-1H-pyrrole-2-carbaldehyde, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via Vilsmeier–Haack formylation , where pyrrole derivatives undergo formylation at the 2-position using POCl₃ and DMF. For example, substituting the ethyl group at the 4-position may require Friedel–Crafts alkylation prior to formylation . Transition metal-free ethynylation methods (e.g., using alkynes under basic conditions) can also be adapted, as demonstrated for structurally similar pyrrole carbaldehydes . Key factors affecting yield include:

- Temperature : Lower temperatures (0–5°C) minimize side reactions during formylation.

- Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance electrophilic substitution.

- Purification : Column chromatography with silica gel (petroleum ether/ethyl acetate) is recommended for isolating the aldehyde .

Q. How is X-ray crystallography employed to determine the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

- Crystallization : Slow evaporation of a saturated solution in dichloromethane/hexane.

- Data Collection : Use a Bruker APEX-II diffractometer with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : Employ SHELXL97 for structure solution, leveraging Fourier difference maps to resolve hydrogen bonding (e.g., N–H···O interactions observed in related pyrrole carbaldehydes ).

Typical parameters: Space group P2₁/c, Z = 4, with R-factor < 0.05 for high precision .

Q. What spectroscopic techniques (e.g., NMR, IR) are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The aldehyde proton appears as a singlet at δ 9.5–10.0 ppm. Ethyl groups show triplets (δ ~1.2–1.4 ppm for CH₃) and quartets (δ ~2.5–3.0 ppm for CH₂) .

- IR : Strong C=O stretch at ~1680–1700 cm⁻¹ and N–H stretch at ~3200 cm⁻¹.

- Mass Spectrometry : ESI-TOF HRMS confirms molecular ion peaks (e.g., [M+H]⁺ calculated for C₇H₉NO: 124.0763) .

Advanced Research Questions

Q. What computational methods (e.g., DFT) are suitable for analyzing the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP ) and basis sets (6-311++G(d,p)) accurately model:

Q. How does the ethyl group at the 4-position influence reactivity compared to other alkyl-substituted pyrrole carbaldehydes?

- Methodological Answer : The ethyl group’s steric and electronic effects alter reactivity:

- Steric Hindrance : Reduces nucleophilic substitution at the 5-position compared to methyl analogs.

- Electron Donation : Enhances resonance stabilization of the pyrrole ring, lowering electrophilicity of the aldehyde.

Comparative studies using Hammett constants or kinetic isotope effects (KIE) can quantify these differences .

Q. What strategies optimize the yield of this compound in transition metal-free syntheses?

- Methodological Answer :

- Base Selection : Potassium carbonate or NaH improves deprotonation efficiency.

- Solvent Optimization : THF increases reaction homogeneity vs. DMF.

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes at 100°C) while maintaining >80% yield .

Q. How can researchers resolve discrepancies in reported synthetic yields or structural data across studies?

- Methodological Answer :

- Reproducibility Checks : Standardize reaction conditions (e.g., solvent purity, inert atmosphere).

- Multi-Technique Validation : Cross-verify XRD data with DFT-optimized geometries and Hirshfeld surface analysis .

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to assess variability in published yields .

Q. What in vitro assays are recommended for preliminary evaluation of the compound’s bioactivity?

- Methodological Answer :

- Antimicrobial Screening : Broth microdilution (MIC assays) against S. aureus and E. coli.

- Enzyme Inhibition : Fluorescence-based assays for acetylcholinesterase or COX-2, leveraging the aldehyde’s electrophilicity.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa), comparing IC₅₀ values with analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.